Cas no 1070661-21-0 (5-phenylpiperidine-3-carboxamide)

5-Phenylpiperidine-3-carboxamide is a piperidine derivative characterized by a phenyl substituent at the 5-position and a carboxamide group at the 3-position of the piperidine ring. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive compounds. The carboxamide moiety enhances hydrogen-bonding potential, improving interactions with biological targets, while the phenyl group contributes to lipophilicity and stability. Its well-defined stereochemistry and synthetic accessibility make it a valuable intermediate for designing CNS-active agents, enzyme inhibitors, or receptor modulators. The compound's balanced physicochemical properties support further derivatization for structure-activity relationship studies.
5-phenylpiperidine-3-carboxamide structure
1070661-21-0 structure
商品名:5-phenylpiperidine-3-carboxamide
CAS番号:1070661-21-0
MF:C12H16N2O
メガワット:204.268242835999
CID:5564381
PubChem ID:96581548

5-phenylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-1653162
    • 1070661-21-0
    • (3S,5S)-5-phenylpiperidine-3-carboxamide
    • 5-phenylpiperidine-3-carboxamide
    • インチ: 1S/C12H16N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15)/t10-,11+/m1/s1
    • InChIKey: FLBLONKUAGMTEW-MNOVXSKESA-N
    • ほほえんだ: O=C([C@@H]1CNC[C@H](C2C=CC=CC=2)C1)N

計算された属性

  • せいみつぶんしりょう: 204.126263138g/mol
  • どういたいしつりょう: 204.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 55.1Ų

5-phenylpiperidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1653162-2.5g
5-phenylpiperidine-3-carboxamide
1070661-21-0
2.5g
$2295.0 2023-07-10
Enamine
EN300-1653162-500mg
5-phenylpiperidine-3-carboxamide
1070661-21-0
500mg
$1124.0 2023-09-21
Enamine
EN300-1653162-1000mg
5-phenylpiperidine-3-carboxamide
1070661-21-0
1000mg
$1172.0 2023-09-21
Enamine
EN300-1653162-10.0g
5-phenylpiperidine-3-carboxamide
1070661-21-0
10.0g
$5037.0 2023-07-10
Enamine
EN300-1653162-0.05g
5-phenylpiperidine-3-carboxamide
1070661-21-0
0.05g
$983.0 2023-07-10
Enamine
EN300-1653162-1.0g
5-phenylpiperidine-3-carboxamide
1070661-21-0
1.0g
$1172.0 2023-07-10
Enamine
EN300-1653162-50mg
5-phenylpiperidine-3-carboxamide
1070661-21-0
50mg
$983.0 2023-09-21
Enamine
EN300-1653162-250mg
5-phenylpiperidine-3-carboxamide
1070661-21-0
250mg
$1078.0 2023-09-21
Enamine
EN300-1653162-5000mg
5-phenylpiperidine-3-carboxamide
1070661-21-0
5000mg
$3396.0 2023-09-21
Enamine
EN300-1653162-0.1g
5-phenylpiperidine-3-carboxamide
1070661-21-0
0.1g
$1031.0 2023-07-10

5-phenylpiperidine-3-carboxamide 関連文献

5-phenylpiperidine-3-carboxamideに関する追加情報

5-Phenylpiperidine-3-carboxamide: A Comprehensive Overview

5-Phenylpiperidine-3-carboxamide (CAS No. 1070661-21-0) is a versatile compound with significant applications in the fields of organic chemistry, pharmacology, and material science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery and advanced material synthesis. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 5-phenylpiperidine-3-carboxamide.

The molecular structure of 5-phenylpiperidine-3-carboxamide consists of a piperidine ring substituted with a phenyl group at the 5-position and a carboxamide group at the 3-position. This configuration imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.

One of the most notable applications of 5-phenylpiperidine-3-carboxamide is in the field of medicinal chemistry. Researchers have explored its potential as a precursor for designing peptide mimetics and bioisosteres. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against certain enzymes involved in neurodegenerative diseases. The ability to modulate the substituents on the piperidine ring allows for fine-tuning of pharmacokinetic properties, making it a valuable tool in drug design.

In addition to its pharmacological applications, 5-phenylpiperidine-3-carboxamide has also found utility in materials science. Its amide functionality makes it suitable for use in polymer synthesis, where it can serve as a building block for constructing advanced materials with tailored mechanical and thermal properties. Recent advancements in this area have focused on incorporating this compound into polyurethanes and polyamides, resulting in materials with enhanced durability and flexibility.

The synthesis of 5-phenylpiperidine-3-carboxamide typically involves multi-step processes that combine principles from organic synthesis and catalysis. A common approach involves the nucleophilic substitution of a piperidine derivative followed by amide bond formation. Innovations in catalytic methods, such as the use of transition metal catalysts, have significantly improved the efficiency and selectivity of these reactions. For example, a study reported in *Organic Letters* utilized palladium-catalyzed coupling reactions to achieve high yields of this compound.

From an environmental standpoint, researchers are increasingly focusing on sustainable methods for synthesizing 5-phenylpiperidine-3-carboxamide. Green chemistry approaches, such as using biodegradable solvents or enzymatic catalysts, are being explored to minimize the ecological footprint of its production. These efforts align with global initiatives aimed at promoting eco-friendly chemical processes.

In conclusion, 5-phenylpiperidine-3-carboxamide (CAS No. 1070661-21-0) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool in drug discovery and material science. As research continues to uncover new possibilities for this compound, its role in advancing technological and medical frontiers is expected to grow significantly.

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